

An In-depth Technical Guide to N-(9-fluorenylmethoxycarbonyl)-D-leucine

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Compound of Interest		
Compound Name:	Fmoc-D-Leu-OH	
Cat. No.:	B2960068	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for N-(9-fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-leucine). This compound is a critical reagent in modern synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery.

Core Properties of Fmoc-D-leucine

Fmoc-D-leucine is a derivative of the amino acid D-leucine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.[1][2] The key physical and chemical properties of Fmoc-D-leucine are summarized in the table below.



Property	Value	References
Molecular Formula	C21H23NO4	[1][2][3]
Molecular Weight	353.41 g/mol	
Appearance	White to off-white powder/solid	_
Melting Point	148 - 163 °C	_
Optical Rotation	$[\alpha]D^{20} = +25 \pm 2^{\circ} \text{ (c=1 in DMF)}$	_
Solubility	Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers.	
Storage Conditions	2-8°C, protected from light and moisture.	_
CAS Number	114360-54-2	_

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of Fmoc-D-leucine.

Spectroscopic Data	Description
¹ H NMR	The proton NMR spectrum will show characteristic peaks for the protons of the fluorenyl group, the leucine side chain, and the α -proton.
¹³ C NMR	The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
IR Spectroscopy	Infrared spectroscopy can be used to identify the characteristic functional groups present, such as the carbonyl groups of the Fmoc protector and the carboxylic acid.
Mass Spectrometry	Mass spectrometry is used to confirm the molecular weight of the compound.

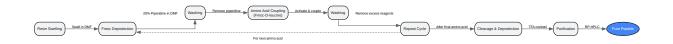


Experimental Protocols

Fmoc-D-leucine is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its use.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an Fmoc-D-leucine residue into a peptide chain on a solid support is outlined below.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Detailed Methodologies

3.2.1. Resin Preparation and Swelling

- Resin Selection: Choose an appropriate resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).
- Swelling: Place the resin in a reaction vessel and add a suitable solvent, typically N,Ndimethylformamide (DMF). Allow the resin to swell for at least 30 minutes to ensure optimal reaction conditions.

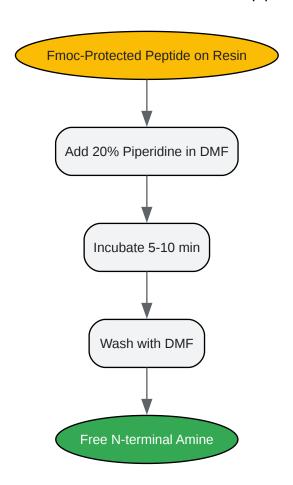
3.2.2. Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step.

• Drain the swelling solvent from the resin.



- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
- Thoroughly wash the resin with DMF to remove all traces of piperidine.



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Caption: Fmoc deprotection using piperidine.

3.2.3. Amino Acid Coupling



- Activation: In a separate vessel, dissolve Fmoc-D-leucine (typically 3-5 equivalents relative
 to the resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF. Add a base such as
 N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid of the Fmoc-D-leucine.
- Coupling: Add the activated Fmoc-D-leucine solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Washing: After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF to remove any unreacted reagents.

3.2.4. Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the sidechain protecting groups are removed.

- Wash the resin with dichloromethane (DCM).
- Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions. A common cocktail is TFA/water/TIS (95:2.5:2.5).
- Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide from the filtrate by adding cold diethyl ether.
- Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
- Dry the crude peptide under vacuum.

Purification and Analysis

3.3.1. HPLC Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).



- Column: A C18 column is commonly used for peptide purification.
- Mobile Phases:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to
 elute the peptide from the column. The specific gradient will depend on the hydrophobicity of
 the peptide.
- Detection: The peptide is detected by monitoring the UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).

3.3.2. Mass Spectrometry Analysis

Mass spectrometry is used to confirm the identity of the purified peptide by verifying its molecular weight. Techniques such as MALDI-TOF or ESI-MS are commonly employed.

3.3.3. NMR Spectroscopy

For detailed structural characterization, particularly for peptides containing unnatural amino acids or complex modifications, Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.

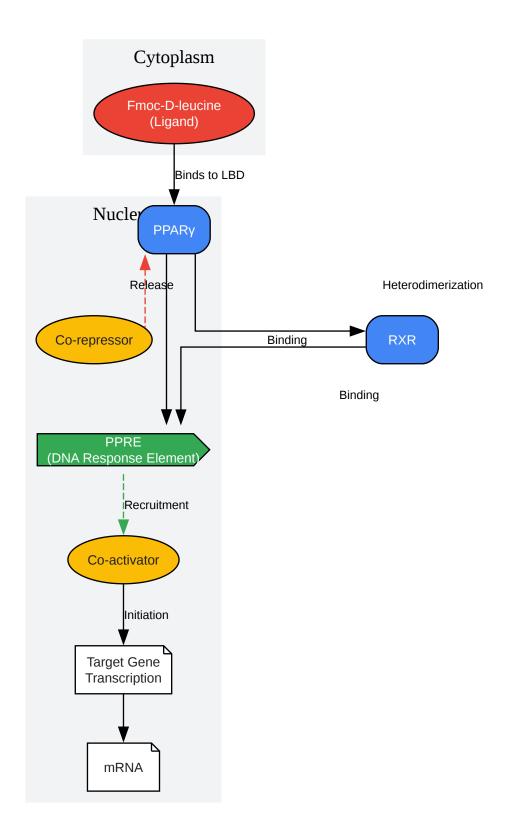
Biological Activity and Signaling Pathways

Fmoc-protected amino acids are primarily used in chemical synthesis; however, the final deprotected peptides often have significant biological activity. Notably, Fmoc-L-leucine has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor y (PPARy).

PPARy Signaling Pathway

PPARy is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARy by a ligand, such as Fmoc-L-leucine, initiates a cascade of events leading to the regulation of target gene expression.





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Caption: Activation of the PPARy signaling pathway by a ligand.



The general mechanism of PPARy activation is as follows:

- Ligand Binding: A ligand, in this case, Fmoc-D-leucine, enters the cell and binds to the ligand-binding domain (LBD) of PPARy in the nucleus.
- Conformational Change and Co-repressor Release: Ligand binding induces a conformational change in PPARy, leading to the dissociation of co-repressor proteins.
- Heterodimerization: The activated PPARy forms a heterodimer with the Retinoid X Receptor (RXR).
- DNA Binding: The PPARy-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
- Co-activator Recruitment and Transcription: The binding of the heterodimer to the PPRE facilitates the recruitment of co-activator proteins, which then initiate the transcription of target genes involved in various metabolic processes.

Applications in Research and Drug Development

The use of Fmoc-D-leucine and other Fmoc-protected amino acids is integral to several areas of research and development:

- Peptide Synthesis: It is a fundamental building block for the synthesis of custom peptides for a wide range of research applications.
- Drug Discovery: The incorporation of D-amino acids, such as D-leucine, can increase the proteolytic stability of peptide-based drugs, enhancing their therapeutic potential.
- Development of PPARy Modulators: As a known PPARy ligand, Fmoc-L-leucine and its analogs are valuable tools for studying the therapeutic potential of PPARy modulation in diseases such as type 2 diabetes and certain cancers.

This technical guide provides a foundational understanding of the properties and applications of Fmoc-D-leucine. For specific experimental conditions and troubleshooting, it is recommended to consult the detailed literature and manufacturer's guidelines.



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